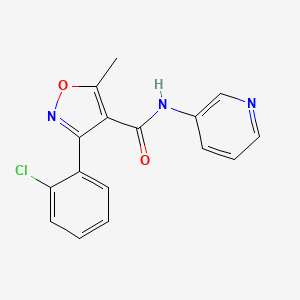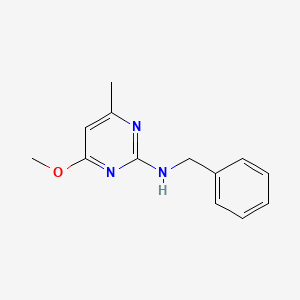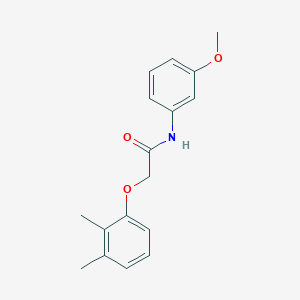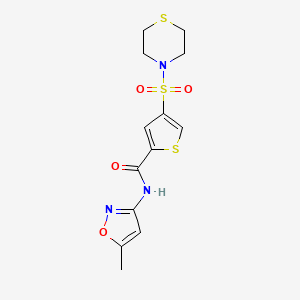![molecular formula C14H14O6S B5529053 4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5529053.png)
4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic molecules known for their intricate structures and diverse chemical properties. While specific studies on this exact compound are limited, similar molecules have been the subject of extensive research.
Synthesis Analysis
The synthesis of similar furan compounds involves key steps such as the Sharpless asymmetric dihydroxylation and the Dondoni's furan addition to a nitrone derivative. These methods provide efficient routes for building complex furan structures with high stereoselectivity (Sasaki, Hamada, & Shioiri*, 1997).
Molecular Structure Analysis
Furan derivatives, including those with substituted groups, exhibit unique molecular structures characterized by the presence of a furan ring – a five-membered aromatic ring with oxygen. The specific substitutions on the furan ring significantly influence the molecular conformation and reactivity of these compounds.
Chemical Reactions and Properties
The chemical behavior of furan compounds often involves reactions at the furan ring. For instance, reactions with bases can lead to ring opening or transformations into different functional groups, as observed in various derivatives of furan compounds (Remizov, Pevzner, & Petrov, 2019).
properties
IUPAC Name |
2-[(5-carboxy-2-methylfuran-3-yl)methylsulfanylmethyl]-5-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S/c1-7-3-10(13(15)16)12(19-7)6-21-5-9-4-11(14(17)18)20-8(9)2/h3-4H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUWANGZARSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CSCC2=C(OC(=C2)C(=O)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Carboxy-5-methylfuran-2-yl)methyl]sulfanyl}methyl)-5-methylfuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N-dimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5528983.png)
![8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5528988.png)
![[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid](/img/structure/B5528992.png)

![2-chloro-N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5529018.png)


![methyl 6-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-pyrazinecarboxylate](/img/structure/B5529034.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5529057.png)

